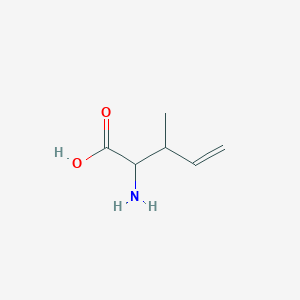

2-Amino-3-methylpent-4-enoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVINEUKGZXZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical Investigations of 2 Amino 3 Methylpent 4 Enoic Acid

Elucidation and Characterization of Stereoisomers

2-Amino-3-methylpent-4-enoic acid possesses two stereogenic centers at the C2 (α-carbon) and C3 (β-carbon) positions. This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The synthesis and characterization of these individual stereoisomers are crucial for understanding their distinct properties. For instance, the synthesis of a closely related alkyne analogue, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been reported, with its optical purity being determined by high-performance liquid chromatography (HPLC) using a chiral stationary-phase column to be greater than 99% enantiomeric excess (ee). rsc.org This highlights a viable method for the characterization and purity assessment of the stereoisomers of this compound.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2R,3R) |

| (2R,3R) | R | R | - |

| (2S,3S) | S | S | Enantiomer |

| (2R,3S) | R | S | Diastereomer |

| (2S,3R) | S | R | Diastereomer |

Impact of Enantiomeric and Diastereomeric Purity on Research Applications

The stereochemistry of amino acids plays a pivotal role in their biological activity. The precise three-dimensional arrangement of functional groups determines how a molecule interacts with chiral biological macromolecules such as enzymes and receptors. Consequently, the enantiomeric and diastereomeric purity of this compound is of paramount importance in various research applications, particularly in medicinal chemistry and biochemistry.

Different stereoisomers of a compound can exhibit markedly different, and sometimes opposing, biological effects. One isomer might be a potent therapeutic agent, while its enantiomer could be inactive or even toxic. Therefore, the use of stereochemically pure compounds is essential for obtaining clear and reproducible results in biological assays and for the development of safe and effective therapeutic agents. α-Vinyl amino acids, a class to which this compound belongs, are known to act as inhibitors of amino acid decarboxylases, and their efficacy is often stereospecific. nih.gov

The presence of diastereomeric impurities can also complicate research findings. Diastereomers have different physical properties and can exhibit distinct biological activities, potentially leading to ambiguous or misleading experimental outcomes. Therefore, achieving high diastereomeric purity is as critical as high enantiomeric purity for rigorous scientific investigation.

Methodologies for Stereoisomer Resolution and Enantiomeric Enrichment in Research

Given the importance of stereochemical purity, various methodologies have been developed for the resolution of stereoisomers and the enrichment of specific enantiomers. These techniques are broadly applicable to chiral amino acids, including this compound.

Diastereoselective Synthesis: One of the most efficient ways to obtain stereochemically pure compounds is through diastereoselective synthesis. This approach involves controlling the stereochemical outcome of a reaction to favor the formation of one diastereomer over the others. For example, the synthesis of a related compound, (2R)-2-Methylpent-4-enoic acid, has been achieved using a chiral auxiliary, an oxazolidinone derivative, to guide the stereoselective alkylation of an enolate. wikipedia.org Similar strategies can be envisioned for the stereocontrolled synthesis of the different diastereomers of this compound.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have been shown to be particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com This technique is not only crucial for determining the enantiomeric purity of a sample but can also be used for the semi-preparative or preparative separation of enantiomers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be employed for the kinetic resolution of racemic mixtures. In a typical enzymatic resolution, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties. Lipases are a class of enzymes that have been successfully used for the resolution of α-vinyl amino acids through processes like reverse transesterification. nih.gov

Table 2: Methodologies for Stereoisomer Separation and Enrichment

| Methodology | Principle | Application to this compound |

| Diastereoselective Synthesis | Control of stereochemistry during chemical synthesis to favor one diastereomer. | Synthesis of specific (syn or anti) diastereomers. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric purity and preparative separation of enantiomers. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer in a racemic mixture. | Kinetic resolution to obtain enantiomerically enriched forms of the amino acid. |

Comprehensive Synthetic Methodologies for 2 Amino 3 Methylpent 4 Enoic Acid and Its Analogues

Chemoenzymatic Synthesis Approaches to 2-Amino-3-methylpent-4-enoic Acid

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereoselective transformations within a chemical synthesis sequence. These approaches are advantageous for their mild reaction conditions and high enantioselectivities.

Enzymatic Asymmetric Isomerization and Hydrolysis Strategies

Enzymatic hydroamination of alkenes, catalyzed by ammonia (B1221849) lyases, represents a direct approach to chiral amino acids. These enzymes facilitate the reversible addition of ammonia across a C=C double bond in α,β-unsaturated carboxylic acids. rsc.org While this method is highly stereoselective for forming α-amino acids, its direct application to a precursor of this compound would require a suitable unsaturated di-carboxylic acid substrate, which may not be readily available. rsc.org

Another relevant enzymatic strategy involves amino mutases, which can transfer an amino group, though this is less common for the synthesis of α-amino acids from unsaturated precursors. rsc.org The development of engineered enzymes, such as variants of fatty acid photodecarboxylases, has enabled the kinetic resolution of α-amino acids, offering a route to enantiomerically enriched substrates. nih.gov

Kinetic Resolution of Diastereomeric Mixtures via Acylase-Catalyzed Hydrolysis

Kinetic resolution is a widely employed method for separating racemic mixtures of amino acids. This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of this compound, a racemic diastereomeric mixture could be subjected to enzymatic kinetic resolution.

Acylase-catalyzed hydrolysis is a classic example of this approach. The racemic mixture of N-acyl-2-amino-3-methylpent-4-enoic acid would be treated with an acylase, such as Acylase I from Aspergillus species. unl.edunih.gov This enzyme would selectively hydrolyze the N-acyl group of one enantiomer (typically the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acyl-D-amino acid. unl.edu This method is well-established for a wide range of unnatural and rarely occurring amino acids. unl.edunih.gov The efficiency of the resolution is highly dependent on the substrate, and while specific data for this compound is not prevalent, the broad substrate tolerance of Acylase I suggests its potential applicability. unl.edu

Lipases are another class of enzymes used for the kinetic resolution of amino acid precursors, often through the hydrolysis or acylation of corresponding esters or alcohols. almacgroup.commdpi.comnih.gov For instance, lipases can catalyze the enantioselective acylation of racemic amines or alcohols, or the hydrolysis of racemic esters. researchgate.net This has been successfully applied to the resolution of various chiral carboxylic acids and alcohols, achieving high enantiomeric excess (ee). almacgroup.comnih.gov The choice of enzyme, solvent, and acylating agent is critical for achieving high selectivity. mdpi.com

Table 1: Examples of Hydrolase-Catalyzed Kinetic Resolutions of Alkanoic Acids and Alcohols

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) | E Value | Reference |

|---|---|---|---|---|---|

| Ethyl 3-phenylbutanoate | CRL | ~50% | 98% (acid), 99% (ester) | >200 | almacgroup.com |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | 28.2% | 96.2% (product) | 67.5 | mdpi.com |

Enzymatic Epoxide Opening Reactions for Stereocontrol

A powerful chemoenzymatic strategy for accessing chiral amino acids involves the enzymatic manipulation of epoxides. nih.gov The synthesis can begin with the desymmetrization of a meso-diol, such as a derivative of 3-methyl-4-pentene-1,2-diol, using a lipase-catalyzed acylation to yield a chiral monoester with high enantioselectivity. organic-chemistry.org This chiral monoester can then be chemically converted into a chiral epoxide.

Alternatively, a prochiral vinyl epoxide, such as butadiene monoepoxide, can undergo a dynamic kinetic asymmetric transformation (DYKAT). In a notable example, a Pd(0)-catalyzed allylic amination using a chiral ligand allows for the stereoselective synthesis of L-vinylglycinol. nih.gov This intermediate can then be oxidized to the corresponding amino acid.

The core of this strategy often involves the regioselective and stereoselective ring-opening of a chiral epoxide with a nitrogen nucleophile. Enzymes can play a role in this step, or in the generation of the chiral epoxide itself. For example, the enzymatic resolution of a racemic epoxy alcohol can provide access to enantiopure epoxides. The subsequent chemical ring-opening with an amine or an azide, followed by reduction, can establish the amino group with the desired stereochemistry. nih.gov

Asymmetric Chemical Synthesis Strategies for this compound

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods, often offering greater substrate scope and scalability. These methods typically employ chiral auxiliaries or catalysts to induce stereoselectivity.

Asymmetric Claisen Rearrangement in Amino Acid Synthesis

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a robust method for carbon-carbon bond formation. The aza-Claisen rearrangement, in particular, has been adapted for the asymmetric synthesis of amino acids. In a relevant example, a highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids was achieved using a palladium(II)-catalyzed aza-Claisen rearrangement of allylic acetimidates. rsc.org This process demonstrated that a directing group, such as a MOM-ether, could effectively control the stereochemical outcome, leading to high diastereomeric ratios. rsc.org

For the synthesis of this compound, a similar strategy could be envisioned. An N-protected amino acid ester could be converted to a chiral allylic alcohol. Formation of an acetimidate followed by a palladium-catalyzed rearrangement would introduce the vinyl group and set the two adjacent stereocenters (C2 and C3) simultaneously. The stereochemical outcome would be dictated by the geometry of the transition state, which is influenced by the catalyst and any existing stereocenters or directing groups on the substrate. rsc.org

Table 2: Diastereoselective Aza-Claisen Rearrangement for β-Hydroxy-α-amino Acid Synthesis

| Substrate | Catalyst | Re-oxidant | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Allylic acetimidate from (S)-Mandelic acid derivative | PdCl₂(MeCN)₂ | p-Benzoquinone | 74 | 14:1 | rsc.org |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are one of the most reliable and widely used tools for asymmetric synthesis. researchgate.net An auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed. Evans oxazolidinones are a prime example and have been extensively used in the asymmetric alkylation of enolates to produce chiral α-amino acids. researchgate.net

In a potential synthesis of this compound, an N-acyl oxazolidinone derived from a simple amino acid could be deprotonated to form a chiral enolate. This enolate could then be reacted with an electrophile such as 3-chloro-1-butene (B1220285) to introduce the 1-methylallyl side chain. The stereochemical outcome of the alkylation would be controlled by the chiral auxiliary, which shields one face of the enolate. Subsequent cleavage of the auxiliary would yield the desired amino acid. researchgate.net

Another powerful approach involves the use of chiral auxiliaries derived from natural sources like camphor (B46023) or amino alcohols to control the diastereoselective alkylation of glycine (B1666218) or vinylglycine enolates. unl.eduresearchgate.net For instance, a strategy has been developed for the asymmetric synthesis of higher L-α-vinyl amino acids through the highly diastereoselective alkylation of a chiral vinylglycine-derived dianion dienolate. unl.edu This method utilizes the (-)-8-(β-naphthyl)menthyl auxiliary to direct alkylation, achieving high diastereomeric ratios. unl.edu After the stereoselective alkylation, the auxiliary can be recovered in high yield. This methodology has been successfully applied to the first asymmetric synthesis of L-α-vinyl analogues of several amino acids. unl.edu

Table 3: Chiral Auxiliary-Controlled Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio | Application | Reference |

|---|---|---|---|---|---|

| Camphor-derived auxiliary | Alkylation | Ester enolate | High | Synthesis of chiral alcohols | researchgate.net |

| Evans Oxazolidinone | Alkylation | N-acyloxazolidinone | High | Polyketide synthesis | researchgate.net |

Enantioselective Allylic Alkylation and Addition Reactions

Enantioselective allylic alkylation has emerged as a powerful strategy for the synthesis of α-allyl amino acids, including analogues of this compound. These methods introduce the allyl group with high control over the resulting stereochemistry.

One notable approach involves the direct α-C allylic alkylation of N-unprotected α-substituted amino acid esters with Morita-Baylis-Hillman (MBH) adducts, facilitated by biomimetic carbonyl catalysis. acs.org Researchers have designed and synthesized bifunctional centrally chiral pyridoxal (B1214274) catalysts specifically for this transformation. acs.org These catalysts have proven superior to axially chiral pyridoxals, leading to a variety of α-quaternary chiral glutamic acid derivatives in high yields (56–90%), excellent diastereoselectivities (>20:1 dr), and high enantioselectivities (85–96% ee). acs.org The reaction demonstrates broad functional group tolerance, accommodating esters, unsaturated bonds, and heteroatoms. acs.org

Another significant method is the chiral-squaramide-catalyzed enantioselective and diastereoselective synthesis of α-allyl amino esters. nih.govnih.gov This protocol utilizes the nucleophilic allylation of readily accessible N-carbamoyl-protected α-chloro glycinates with allylsilane or allylstannane nucleophiles. nih.gov The strategy is catalyzed by a chiral squaramide hydrogen-bond-donor, which functions as an anion-abstraction catalyst. nih.gov This approach is particularly valuable as it allows for the stereocontrolled construction of β-branched α-allyl amino acid derivatives, which are not generally accessible through traditional enolate alkylation methods. nih.gov The reactions proceed with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.govnih.gov The resulting products bear readily cleavable carbamate (B1207046) protecting groups, which simplifies subsequent synthetic manipulations. nih.gov

Table 1: Enantioselective Allylic Alkylation Methodologies

| Catalytic System | Substrates | Key Features | Yield | Stereoselectivity |

|---|---|---|---|---|

| Centrally Chiral Pyridoxal | N-unprotected α-substituted amino acid esters + MBH adducts | Biomimetic carbonyl catalysis; broad functional group tolerance. acs.org | 56-90% | >20:1 dr, 85-96% ee acs.org |

| Chiral Squaramide | N-carbamoyl-α-chloro glycinates + Allylsilanes/Allylstannanes | Anion-abstraction catalysis; provides access to β-branched products. nih.gov | High | >10:1 dr, up to 97% ee nih.govnih.gov |

Diastereoselective Mannich-Type Additions

The Mannich reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing functionalities, making it a highly relevant, though less directly documented, method for the potential synthesis of this compound analogues. In its classic form, the reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. For the synthesis of complex amino acids, diastereoselective Mannich-type additions are particularly crucial.

This stereochemical control is typically achieved by employing chiral auxiliaries, catalysts, or pre-formed chiral enolates that react with imines or their equivalents. The reaction creates two new stereocenters, and controlling their relative and absolute configuration is paramount. For instance, the addition of a chiral enolate to an achiral imine can proceed with high diastereoselectivity, dictated by the steric and electronic properties of the enolate and the reaction conditions. Similarly, the use of chiral Lewis acid or Brønsted acid catalysts can activate the imine component and orchestrate the facial selectivity of the nucleophilic attack, leading to a specific diastereomer.

While the direct application of a diastereoselective Mannich-type addition to synthesize this compound itself is not extensively detailed in the provided literature, the fundamental principles of this reaction are central to the stereocontrolled synthesis of β-amino acids and other complex amino acid structures. The strategic selection of substrates, chiral influences, and reaction conditions allows for the precise construction of the desired stereoisomers.

Identification and Utilization of Key Precursors and Synthetic Intermediates

The synthesis of this compound and its derivatives relies on the strategic use of specific precursors and the formation of key synthetic intermediates. The choice of these building blocks is critical for achieving the desired structure and stereochemistry.

In enantioselective allylation strategies, N-carbamoyl-protected α-chloro amino esters serve as valuable and readily accessible precursors. nih.gov These compounds function as α-imino ester equivalents. nih.gov They are typically reacted with nucleophilic allylating agents, such as 2-substituted allylsilanes (e.g., 2-methallyltrimethylsilane) or allylstannanes, which act as the source of the allyl group. nih.gov

For the synthesis of related structures, such as alkyne analogues, other specific starting materials are employed. For example, the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for labeled peptides, has been accomplished starting from 3-chlorobut-1-yne. rsc.org This demonstrates how relatively simple, commercially available alkynes can be elaborated into complex, non-proteinogenic amino acids through a multi-step sequence. rsc.org

Table 2: Key Precursors and Intermediates

| Precursor/Intermediate | Synthetic Role | Relevant Approach |

|---|---|---|

| N-Carbamoyl-α-chloro amino esters | α-Imino ester equivalents. nih.gov | Enantioselective nucleophilic allylation. nih.gov |

| Allyltrimethylsilane | Allyl group donor. nih.gov | Chiral squaramide-catalyzed allylation. nih.gov |

| Allylstannane | Allyl group donor. nih.gov | Chiral squaramide-catalyzed allylation. nih.gov |

| 3-Chlorobut-1-yne | Starting material for the carbon backbone. rsc.org | Synthesis of alkyne analogues of amino acids. rsc.org |

Protective Group Chemistry in Multi-Step Syntheses of this compound Derivatives

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools for masking reactive functional groups, primarily the amine (–NH₂) and carboxylic acid (–COOH) moieties. This prevents unwanted side reactions and allows for selective transformations at other positions in the molecule.

The amino group is a potent nucleophile and can interfere with many reactions, such as those involving alkylating agents. youtube.com To circumvent this, the amine is often protected as a carbamate. nih.gov Commonly used amine protecting groups include:

Benzyloxycarbonyl (Cbz or Z): Introduced via a Schotten-Baumann reaction, it is stable to a range of conditions but can be removed by catalytic hydrogenolysis. nih.gov

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable to basic conditions but is easily cleaved under acidic conditions. youtube.comub.edu

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notably base-labile, typically removed by treatment with piperidine, but stable to acidic conditions. ub.edu

Table 3: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Typical Deprotection Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | Amine | Catalytic Hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA) ub.edu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Basic conditions (e.g., Piperidine) ub.edu |

| Ester (e.g., Methyl, Ethyl, t-Butyl) | - | Carboxylic Acid | Saponification (for Me/Et) or Acidolysis (for t-Bu) |

Natural Occurrence and Biosynthetic Integration of 2 Amino 3 Methylpent 4 Enoic Acid

Isolation and Characterization from Biological Sources

The identification and characterization of 2-amino-3-methylpent-4-enoic acid from natural sources have been pivotal in understanding its biological significance. This unsaturated amino acid has been isolated from a range of organisms, highlighting its diverse roles in microbial and fungal metabolism.

This compound has been identified as a metabolite in various microbial and fungal species. Its presence in these organisms suggests its involvement in specific metabolic pathways that contribute to the production of specialized, and often bioactive, secondary metabolites. Research into the metabolic products of certain bacteria and fungi has led to the isolation and structural elucidation of this unique amino acid, often as part of larger, more complex molecules. The production of this compound by microorganisms underscores the vast and diverse chemical repertoire of the microbial world.

Beyond its presence in microbes and fungi, derivatives and related structures of this compound have been found in a variety of other organisms. While the direct isolation of the free amino acid is less common, its incorporation into larger molecules is a testament to its widespread, albeit specialized, role in the biosphere. The identification of this amino acid in different biological contexts points to convergent evolutionary pathways for the synthesis and utilization of this valuable biosynthetic intermediate.

Contribution as a Biosynthetic Building Block to Complex Natural Products

The primary significance of this compound in the natural world lies in its role as a precursor for the biosynthesis of several complex and potent natural products. Its vinyl side chain is particularly reactive and allows for the formation of unique structural motifs within these larger molecules.

The deadly amatoxins, such as α-amanitin, produced by certain species of Amanita mushrooms, are perhaps the most well-known examples of natural products that incorporate a derivative of this compound. nih.govnih.gov Specifically, the unusual amino acid (2S,3R,4R)-4,5-dihydroxyisoleucine, a key component of α-amanitin, is biosynthetically derived from a related precursor. encyclopedia.pub This dihydroxylated amino acid plays a critical role in the potent and selective inhibition of RNA polymerase II, the mechanism behind the extreme toxicity of amanitins. encyclopedia.pub The biosynthesis of α-amanitin is a ribosomal process, where a 35-amino acid proprotein is post-translationally modified to yield the final bicyclic octapeptide toxin. nih.gov

Table 1: Key Amino Acid Components of α-Amanitin

| Amino Acid Derivative | Role in α-Amanitin Structure |

|---|---|

| (2S,3R,4R)-4,5-dihydroxyisoleucine | Contributes to the bicyclic structure and high-affinity binding to RNA polymerase II. encyclopedia.pub |

| 6-hydroxy-tryptophan | Forms a tryptathionine linkage with cysteine, creating the inner loop of the toxin. encyclopedia.pub |

The avermectins, a group of potent anthelmintic and insecticidal compounds produced by the soil bacterium Streptomyces avermitilis, also utilize a derivative of this compound in their biosynthesis. The branched-chain amino acid L-isoleucine, which can be seen as a saturated analog, is a known precursor to the aglycone backbone of the avermectins. While not a direct incorporation of the unsaturated amino acid, the structural similarity points to a shared biosynthetic origin and highlights the versatility of this chemical scaffold in the generation of diverse natural products.

The structural motif of this compound is found in various other specialized metabolites from a range of biological sources. nih.gov For instance, the compound 4,5-dehydro-L-leucine, a synonym for 2-amino-4-methylpent-4-enoic acid, has been identified in the literature. nih.gov The presence of this and related unsaturated amino acids in different natural products underscores their importance as versatile building blocks in the assembly of complex molecular architectures with diverse biological activities. The continued exploration of natural product chemistry is likely to reveal further examples of metabolites derived from this unique amino acid precursor.

Conceptual Frameworks of Proposed Biosynthetic Pathways

Information regarding proposed biosynthetic pathways for this compound is not available in the current body of scientific literature. Research has not yet detailed the specific enzymes, genetic precursors, or metabolic logic that would lead to the natural formation of this compound.

Enzymatic Transformations and Biocatalytic Applications of 2 Amino 3 Methylpent 4 Enoic Acid

Enzyme-Substrate Interactions and Specificity of 2-Amino-3-methylpent-4-enoic Acid

The interaction between enzymes and this compound is highly dependent on the stereochemistry of the substrate. Enzymes exhibit remarkable specificity, selectively acting on certain stereoisomers, which is crucial for obtaining stereochemically pure compounds. thieme-connect.com

The differential activity of L-aminoacylase and L-amino acid oxidase on the stereoisomers of this compound has been effectively utilized for stereochemical purification. thieme-connect.com In one study, a scalemic mixture of the N-trifluoroacetyl derivatives of the compound was subjected to hydrolysis by L-aminoacylase from Aspergillus. This enzyme demonstrated high specificity by hydrolyzing only the N-trifluoroacetyl group from the (2S,3R)- and (2S,3S)-isomers to yield the corresponding free amino acids, while leaving the (2R,3S)- and (2R,3R)-isomers unchanged. thieme-connect.com

The resulting mixture of amino acids was then treated with L-amino acid oxidase (LAAO) from Crotalus adamanteus venom. thieme-connect.comworthington-biochem.com This enzyme is strictly specific for L-isomers of amino acids. worthington-biochem.com It catalyzed the oxidative deamination of the (2S,3S)-isomer. The (2S,3R)-isomer, which is structurally related to L-alloisoleucine, remained largely unreacted. This selective oxidation allowed for the isolation of the pure (2S,3R)-isomer with over 99% stereochemical purity. thieme-connect.com

Table 1: Enzymatic Resolution of this compound Stereoisomers

| Stereoisomer (N-trifluoroacetyl derivative) | Initial Mixture Composition (%) | Activity of Aspergillus L-aminoacylase | Subsequent Activity of Crotalus adamanteus L-amino acid oxidase |

| (2S,3R) | 90.0% | Hydrolyzed to free amino acid | Unchanged |

| (2S,3S) | 3.2% | Hydrolyzed to free amino acid | Oxidized |

| (2R,3S) | 5.9% | Unchanged | Not a substrate |

| (2R,3R) | 0.9% | Unchanged | Not a substrate |

Data sourced from a study on the action of L-aminoacylase and L-amino acid oxidase on the stereoisomers of this compound. thieme-connect.com

While research has heavily focused on the application of L-aminoacylase and L-amino acid oxidase, the structural motifs of this compound suggest potential interactions with other enzyme classes. For instance, enzymes involved in the metabolism of branched-chain amino acids could potentially recognize it as a substrate or inhibitor. wikipedia.org Furthermore, its terminal double bond presents a site for reactions catalyzed by enzymes such as hydratases or isomerases, although specific examples with this compound are not extensively documented in the reviewed literature.

Mechanistic Elucidation of Enzymatic Transformations

The enzymatic transformations of this compound and its derivatives involve distinct chemical mechanisms.

L-Aminoacylase: The mechanism for L-aminoacylase is a hydrolytic cleavage. In the context of the N-trifluoroacetyl derivative, the enzyme catalyzes the hydrolysis of the amide bond linking the trifluoroacetyl group to the amino group of the (2S) stereoisomers, releasing the free amino acid and trifluoroacetic acid. thieme-connect.com

The enzyme's FAD cofactor oxidizes the L-amino acid to an imino acid intermediate. wikipedia.orgtaylorandfrancis.com

The reduced FAD (FADH₂) is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.org

The imino acid intermediate is unstable in water and spontaneously hydrolyzes to form the corresponding 2-oxo acid and ammonia (B1221849). wikipedia.orgtaylorandfrancis.com

In the specific case of the (2S,3S)-isomer of this compound, the product is 3-methyl-2-oxopent-4-enoic acid. This product can then isomerize in situ to the more stable, conjugated 3-methyl-2-oxopent-3-enoic acid, which facilitates its separation from the unreacted (2S,3R)-amino acid. thieme-connect.com

Biocatalysis for the Synthesis of Novel Derivatives

The highly pure (2S,3R)-2-amino-3-methylpent-4-enoic acid, obtained through enzymatic resolution, serves as a valuable chiral building block for the synthesis of other important molecules. thieme-connect.com Biocatalysis is central to these synthetic routes, leveraging the high selectivity of enzymes to create complex structures. nih.gov

A key application is the chemoenzymatic conversion of (2S,3R)-2-amino-3-methylpent-4-enoic acid into L-alloisoleucine and (R)-2-methylbutan-1-ol. thieme-connect.com This demonstrates how the terminal double bond can be strategically modified while retaining the crucial stereochemistry at the other centers, a process that is often challenging using traditional chemical methods alone. The use of enzymes in this way is part of a growing field that harnesses biocatalysts to produce noncanonical amino acids and other chiral compounds for use in therapeutics, such as the antidiabetic drug sitagliptin (B1680988) or components of the antiviral nirmatrelvir. nih.gov

Advanced Research on Derivatives and Analogues of 2 Amino 3 Methylpent 4 Enoic Acid

Design and Synthesis of Structurally Modified Analogues

The synthetic versatility of 2-amino-3-methylpent-4-enoic acid allows for a range of structural modifications. These include the introduction of hydroxyl and fluoro groups, as well as the preparation of protected derivatives suitable for further chemical reactions.

Introduction of Hydroxyl Groups leading to Dihydroxyisoleucine Derivatives

Recent advancements have focused on more efficient chemoenzymatic and streamlined synthetic routes. acs.orgnih.gov A notable chemoenzymatic approach utilizes regio- and diastereoselective enzymatic C–H oxidations on L-isoleucine to produce the desired dihydroxyisoleucine. nih.govdocumentsdelivered.comchemrxiv.org Another improved chemical synthesis of (2S,3R,4R)-DHIle has been developed that is transition-metal-free and allows for the production of significant quantities of the protected amino acid suitable for peptide synthesis. acs.org This route is crucial for the synthesis of toxic amatoxin analogues for research purposes. acs.org

Synthesis of Fluorinated Analogues

The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, such as hydrophobicity and acidity, making fluorinated analogues valuable in medicinal chemistry and protein engineering. beilstein-journals.orgpsu.edunih.gov The synthesis of fluorinated analogues of isoleucine, which shares the same carbon skeleton as this compound, has been a focus of research.

Methods have been developed for the synthesis of various fluorinated isoleucine derivatives, including (2S,4S)- and (2S,4R)-5-fluoroleucine, as well as their deuterated versions. nih.govresearchgate.net A practical, stereoselective synthesis for (2S,3S)-5,5,5-trifluoroisoleucine and its diastereomer (2R,3S)-5,5,5-trifluoro-allo-isoleucine has also been established. beilstein-journals.orgresearchgate.net This synthesis starts from 4,4,4-trifluorobutanoic acid and proceeds through an optically active N-acyloxazolidinone intermediate, allowing for auxiliary-induced stereoselective amination. beilstein-journals.orgresearchgate.net The introduction of a trifluoromethyl group can be achieved through various methods, including electrochemical trifluoromethylation. longdom.org These synthetic strategies provide access to fluorinated amino acids that can be incorporated into peptides and proteins to study their structure and function. beilstein-journals.orgnih.gov

Preparation of Protected and Functionalized Derivatives for Chemical Conjugation

To incorporate this compound or its derivatives into larger molecules like peptides or proteins, it is often necessary to use protected and functionalized forms. rsc.orgnih.govsemanticscholar.orgnih.gov The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. chemimpex.comorganic-chemistry.orggoogle.com The synthesis of Boc-protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.orggoogle.com

For chemical conjugation, the amino acid derivative may be functionalized with groups that allow for specific chemical reactions. rsc.orgnih.gov For example, the carboxyl group can be activated to form an amide bond with another molecule. Other strategies involve introducing chemical handles like azides or alkynes to allow for "click chemistry" reactions, which are highly efficient and specific. nih.gov These protected and functionalized derivatives are essential tools for building complex biomolecules and for applications such as antibody-drug conjugates. rsc.orgnih.govsemanticscholar.org

Influence of Stereochemistry on Chemical Properties of Derivatives

Stereochemistry plays a critical role in the chemical and biological properties of amino acid derivatives. nih.govelsevierpure.com The specific three-dimensional arrangement of atoms in a molecule can dictate its reactivity, how it interacts with other molecules, and its biological function. For derivatives of this compound, the stereocenters at the α-carbon (C2) and the β-carbon (C3) are of particular importance.

The synthesis of stereochemically pure isomers is a key focus in the preparation of these derivatives. For example, stereoselective syntheses have been developed to produce specific isomers of 5,5,5-trifluoroisoleucine, such as (2S,3S)- and (2R,3S)-isomers. beilstein-journals.orgresearchgate.net This control over stereochemistry is crucial, as different isomers can exhibit different properties. In the context of peptide and protein structure, the stereochemistry of an incorporated amino acid analogue can influence folding and stability. beilstein-journals.org For instance, the α-helix propensity of (2S,3S)-5,5,5-trifluoroisoleucine was found to be significantly lower than that of isoleucine. beilstein-journals.orgresearchgate.net

Furthermore, in biological systems, molecular recognition is often highly stereospecific. nih.gov This means that only one stereoisomer may bind to a particular enzyme or receptor, leading to a biological effect. nih.gov Therefore, the ability to synthesize and study individual stereoisomers of this compound derivatives is essential for understanding their potential applications in areas like drug discovery and chemical biology.

Development and Application of Research Probes and Labeled Analogues

Research probes and labeled analogues of amino acids are invaluable tools for studying biological processes. nih.govrsc.orgnih.gov These molecules are modified to contain a detectable tag, such as a stable isotope, a radioactive isotope, or a fluorescent group, without significantly altering their chemical behavior.

A key application of labeled amino acids is in protein synthesis and folding studies. For example, (2S,4S)-[5,5-²H₂]-5-fluoroleucine has been synthesized for incorporation into proteins, allowing for detailed structural analysis. nih.govresearchgate.net Similarly, the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid provides a precursor for preparing peptides labeled with tritium (B154650) or deuterium (B1214612) in the isoleucine residue. rsc.org The alkyne group in this precursor allows for catalytic deuteration or tritiation. rsc.org

The ¹³CF₃ group is another promising label for heteronuclear NMR studies of proteins, and methods are being developed to synthesize amino acids like 5,5,5-trifluoroisoleucine with this label. longdom.org In addition to isotopic labels, fluorescent probes are also developed. For instance, BODIPY-based fluorescent probes can be synthesized and attached to biomolecules to enable their detection and tracking in real-time experiments like quantitative PCR. nih.gov These labeled analogues provide powerful means to investigate the dynamics and interactions of amino acids and proteins within complex biological systems. nih.govrsc.org

| Compound Name | Modification/Application | Key Research Finding |

| (2S,3R,4R)-4,5-Dihydroxyisoleucine | Hydroxylated analogue | A key component of α-amanitin; streamlined, transition-metal-free synthesis has been developed. acs.org |

| (2S,4S)- and (2S,4R)-5-Fluoroleucine | Fluorinated analogue | Synthesized for incorporation into proteins to study folding. nih.govresearchgate.net |

| (2S,3S)-5,5,5-Trifluoroisoleucine | Fluorinated analogue | Synthesized stereoselectively; shows a lower α-helix propensity than isoleucine. beilstein-journals.orgresearchgate.net |

| Boc-protected amino acids | Protected derivative | The Boc group protects the amino function during chemical synthesis and can be removed with acid. chemimpex.comorganic-chemistry.org |

| (2S,3S)-2-Amino-3-methylpent-4-ynoic acid | Labeled analogue precursor | Used for the preparation of deuterium- or tritium-labeled peptides at the isoleucine residue. rsc.org |

| (2S,4S)-[5,5-²H₂]-5-Fluoroleucine | Isotopically labeled analogue | Developed for use in protein synthesis and structural studies. nih.govresearchgate.net |

Sophisticated Analytical and Spectroscopic Characterization Techniques for 2 Amino 3 Methylpent 4 Enoic Acid

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 2-amino-3-methylpent-4-enoic acid from reaction mixtures and for the critical assessment of its purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Due to the presence of two chiral centers in this compound, it can exist as four possible stereoisomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers, which is essential for determining the enantiomeric purity of a synthesized sample.

The separation is typically achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These stationary phases offer multiple chiral recognition sites, including hydrogen bonding, ionic, and hydrophobic interactions, which allows for the differential retention of enantiomers. sigmaaldrich.comscas.co.jp For instance, a study on the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a related compound, utilized HPLC with a chiral stationary-phase column to confirm an enantiomeric excess of over 99%. rsc.org

Alternatively, indirect methods involving derivatization with a chiral derivatizing agent (CDA) can be used. This creates diastereomers that can be separated on a standard achiral stationary phase. sigmaaldrich.comnih.gov However, direct analysis on a CSP is often preferred to avoid the extra derivatization step and potential for side reactions. sigmaaldrich.com

Table 1: Chiral HPLC Parameters for Amino Acid Enantiomer Separation

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives like formic acid or acetic acid. sigmaaldrich.com |

| Detection | UV, Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-performance liquid chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. lcms.cznih.gov For the analysis of this compound, UPLC can provide rapid and high-resolution separation from impurities and starting materials.

Often, derivatization is employed to enhance the chromatographic properties and detection sensitivity of amino acids in UPLC. The AccQ•Tag Ultra derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is widely used for this purpose, reacting with the primary or secondary amine of the amino acid. waters.comnih.gov The resulting derivatives are stable and can be readily analyzed by reversed-phase UPLC with UV or mass spectrometric detection. waters.com This approach allows for the sensitive quantification of amino acids in various matrices. nih.gov

Table 2: UPLC System Parameters for Amino Acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 with sub-2 µm particles (e.g., ACQUITY UPLC BEH C18) |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV (with derivatization), Mass Spectrometry (MS). lcms.cznih.gov |

| Flow Rate | 0.2 - 0.6 mL/min |

| Analysis Time | Can be as short as 3 minutes. nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The monoisotopic mass of this compound is 129.078979 Da. chemspider.com

When coupled with a chromatographic inlet like HPLC or UPLC, MS provides highly specific detection. Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, which typically forms protonated molecules [M+H]+ in the positive ion mode.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. By inducing fragmentation, characteristic product ions are generated that can confirm the structure of the parent molecule. For amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the protonated molecule. nih.govresearchgate.net The specific fragmentation pattern of this compound would involve cleavages at the bonds adjacent to the amino and carboxylic acid groups, as well as fragmentation of the aliphatic side chain. libretexts.org For example, a common fragmentation for amino acids is the loss of the carboxyl group as COOH (45 Da) or the neutral loss of H₂O and CO. nih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 130.0863 | Protonated molecule |

| [M+H - H₂O]⁺ | 112.0757 | Loss of water |

| [M+H - NH₃]⁺ | 113.0600 | Loss of ammonia |

| [M+H - COOH]⁺ | 84.0808 | Loss of the carboxylic acid group |

| [M+H - H₂O - CO]⁺ | 84.0808 | Sequential loss of water and carbon monoxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts, integration values (number of protons), and coupling patterns (J-coupling) would allow for the assignment of each proton to its position in the structure. For example, the vinyl protons would appear in the downfield region (typically 5-6 ppm), while the protons on the aliphatic chain would be found in the upfield region. The coupling constants between adjacent protons would help to establish the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).

For stereochemical assignment, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the two chiral centers by measuring through-space interactions between protons. The synthesis of a related compound, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, utilized ¹³C NMR spectroscopy to investigate the distribution of deuterium (B1214612) after a labeling experiment. rsc.org

X-ray Diffraction for Absolute Stereochemistry Determination of Derivatives

While NMR can often determine the relative stereochemistry, X-ray diffraction analysis of a single crystal of a suitable derivative is the definitive method for determining the absolute stereochemistry of a chiral molecule. To apply this technique to this compound, it would first need to be crystallized, potentially as a salt or a derivatized form that readily forms high-quality crystals.

The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density of the molecule. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral centers, typically by referencing the anomalous dispersion of a heavy atom incorporated into the structure.

Computational and Theoretical Investigations of 2 Amino 3 Methylpent 4 Enoic Acid

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and selectivity.

For the synthesis of 2-amino-3-methylpent-4-enoic acid, which features a chiral center and a vinyl group, understanding the mechanism of key synthetic steps is vital for controlling the stereochemical outcome. One relevant area of study is the palladium-catalyzed allylic amination. DFT calculations have been employed to investigate the mechanism of such reactions, revealing details about the C-O bond activation of allylic alcohols as a likely rate-determining step. mdpi.com These studies have also highlighted the role of additives, such as 1,3-diethylurea, in activating the catalyst through hydrogen-bonding interactions with the allylic alcohol substrate. mdpi.com

Furthermore, DFT calculations have been used to explore the mechanism of rhodium-catalyzed allylic C-H amination reactions. acs.orgchemrxiv.org These studies demonstrate that the activation of the allylic C-H bond to form a π-allyl complex is a viable pathway. acs.orgchemrxiv.org The calculations also shed light on the role of external oxidants in the catalytic cycle and support the involvement of high-valent metal intermediates. acs.org Such mechanistic insights are invaluable for optimizing reaction conditions to favor the desired product in the synthesis of complex molecules like this compound.

In the context of cycloaddition reactions, which can be a route to functionalized amino acids, DFT has been used to study the regio- and stereoselectivity of reactions between diazopropane and chalcone derivatives. mdpi.com These computational investigations can predict which isomers are kinetically or thermodynamically favored. mdpi.com By analogy, similar quantum chemical studies could be applied to potential synthetic routes for this compound to predict and understand the formation of specific stereoisomers.

A plausible reaction for which DFT calculations could provide insight is the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can lead to the formation of substituted imidazoles. mdpi.com Understanding the intramolecular cyclization and ring-opening steps through computational modeling would be beneficial for designing synthetic pathways to novel amino acid derivatives.

| Computational Method | Application in Reaction Mechanism Studies | Key Insights |

| Density Functional Theory (DFT) | Palladium-catalyzed allylic amination | Identification of the rate-determining step (C-O bond activation) and the role of co-catalysts. mdpi.com |

| Density Functional Theory (DFT) | Rhodium-catalyzed allylic C-H amination | Elucidation of the C-H activation mechanism and the role of oxidants. acs.orgchemrxiv.org |

| Density Functional Theory (DFT) | [3+2] Cycloaddition reactions | Prediction of kinetic and thermodynamic products, explaining regio- and stereoselectivity. mdpi.com |

Molecular Modeling for Conformational Analysis and Molecular Recognition Studies

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of flexible molecules like this compound. The presence of a vinyl group and a methyl-substituted chiral center introduces specific steric and electronic constraints that influence its three-dimensional structure.

Conformational analysis of non-proteinogenic amino acids is crucial as their shapes dictate how they interact with biological macromolecules or assemble into larger structures. mdpi.com For instance, computational studies on β-amino acids have utilized Hartree-Fock (HF) and DFT methods to identify stable conformations in both the gas phase and in solution. scirp.org These studies reveal the influence of intramolecular hydrogen bonding and solvent effects on the preferred geometries. scirp.org Similar approaches could be applied to this compound to predict its low-energy conformers and understand how its structure might change in different environments.

| Modeling Technique | Application | Information Gained |

| Hartree-Fock (HF) / DFT | Conformational analysis of β-amino acids | Identification of stable conformers and the role of intramolecular interactions and solvent. scirp.org |

| Molecular Dynamics (MD) | Assessing structural effects of amino acid modification | Dynamic view of conformational changes and flexibility. nih.gov |

| Computational Protein Design | Incorporation of non-proteinogenic amino acids | Prediction of structural changes in proteins and their impact on molecular recognition. duke.eduacs.org |

In Silico Prediction and Optimization of Stereoselectivity in Synthetic Routes

Achieving high stereoselectivity is a central challenge in the synthesis of chiral molecules like this compound, which has two stereogenic centers. In silico methods are increasingly used to predict and understand the origins of stereoselectivity in chemical reactions, thereby guiding the development of more efficient and selective synthetic protocols.

Computational studies can model the transition states of competing reaction pathways that lead to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in the context of synthesizing unnatural α-amino acids, computational investigations of the key intramolecular cyclization step can reveal the relative energy barriers for different pathways, explaining the observed product distribution. nih.gov

The diastereoselective synthesis of complex heterocyclic structures derived from amino acids has also been a subject of synthetic efforts. aalto.fi While experimental work is key, computational modeling could be employed to rationalize the observed stereochemical outcomes by examining the transition state geometries of the cyclization reactions.

In silico tools are also valuable for predicting the bioactive conformations of molecules and their interactions with biological targets. nih.gov For instance, molecular docking can be used to predict how different stereoisomers of this compound might bind to an enzyme's active site. researchgate.net This information can be used to prioritize the synthesis of the most promising stereoisomer for a particular biological application.

Furthermore, computational approaches can aid in the design of chiral catalysts or auxiliaries that can steer a reaction towards the desired stereochemical outcome. By modeling the interaction between the substrate, reagent, and catalyst, it is possible to identify the key steric and electronic factors that govern stereoselectivity.

| In Silico Approach | Application in Stereoselective Synthesis | Objective |

| Transition State Modeling | Predicting the outcome of stereoselective reactions | To determine the relative energies of competing transition states leading to different stereoisomers. nih.gov |

| Molecular Docking | Evaluating the biological activity of different stereoisomers | To predict the binding affinity and orientation of stereoisomers within a biological target. researchgate.net |

| Catalyst/Auxiliary Design | Optimizing stereoselectivity | To design chiral catalysts or auxiliaries that favor the formation of a specific stereoisomer. |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Chiral Building Block in Complex Molecular Construction

2-Amino-3-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, serves as a valuable chiral building block in the asymmetric synthesis of complex molecules. Its inherent chirality and the presence of multiple functional groups—an amine, a carboxylic acid, and a vinyl group—make it a versatile starting material for constructing stereochemically defined structures. The application of amino acids as chiral precursors is a well-established strategy in organic synthesis, providing an efficient means to access enantiopure compounds. researchgate.net

The strategic importance of chiral building blocks like this compound is underscored by the increasing demand for single-enantiomer drugs in the pharmaceutical industry. nih.gov The specific stereochemistry of a molecule can be critical to its biological activity, making the use of enantiomerically pure starting materials highly desirable. nih.govarkat-usa.org The synthesis of complex chiral drug candidates often relies on the availability of such building blocks. nih.gov

For instance, the synthesis of other chiral compounds can be achieved using derivatives of pentenoic acid. (2R)-2-Methylpent-4-enoic acid, a related compound, has been employed in the synthesis of Sacubitril, where it is used to introduce a chiral center into the molecule. wikipedia.org This highlights the general utility of chiral pentenoic acid derivatives in the construction of intricate molecular architectures.

The table below provides an overview of related chiral building blocks and their applications, illustrating the broader context in which this compound is utilized.

| Chiral Building Block | Application |

| (2R)-2-Methylpent-4-enoic acid | Reagent in the synthesis of Sacubitril wikipedia.org |

| (R)-α-Aminoadipic acid | Synthesis of (R)-pipecolic acid derivatives arkat-usa.org |

| Chiral 2-amino-3-phenylpropanol | Synthesis of diverse chiral α-amino acids and β-amino alcohols nih.gov |

| (S)-valine methyl ester | Chiral auxiliary in asymmetric synthesis researchgate.net |

Role as a Precursor in the Synthesis of Specific Complex Organic Molecules

This compound and its analogs are key precursors in the synthesis of a variety of complex organic molecules, including isotopically labeled peptides and other biologically active compounds.

A significant application is the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a derivative of this compound. rsc.org This ynoic acid is a crucial precursor for preparing tritium- or deuterium-labeled peptides containing an isoleucine residue. rsc.org The synthesis involves incorporating the amino acid into a peptide chain, followed by catalytic deuteriation. rsc.org This method allows for the site-specific introduction of isotopic labels, which is invaluable for metabolic studies and as internal standards in mass spectrometry.

Furthermore, the structural framework of this compound is found within more complex natural products and synthetic targets. For example, the asymmetric synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid (APPA), a phosphono-amino acid, has been achieved using a chiral auxiliary approach. tandfonline.com This synthesis highlights the utility of related unsaturated amino acid scaffolds in constructing molecules with potential biological activities. tandfonline.com

The following table details specific examples of complex molecules synthesized from this compound or its close analogs.

| Precursor | Synthesized Molecule | Significance |

| (2S,3S)-2-amino-3-methylpent-4-ynoic acid | Tyr-[²H]lle-Leu (Deuterium-labeled tripeptide) | Used in metabolic studies and as a mass spectrometry standard rsc.org |

| (2R,3S)-3-hydroxyallylglycine derivative | D-(E)-2-amino-5-phosphono-3-pentenoic acid (APPA) | A constitutional phosphono-amino acid of plumbemycine tandfonline.com |

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of this compound and its derivatives has contributed to the development of novel synthetic methodologies in organic chemistry. The presence of both an amino acid moiety and a reactive alkene provides a platform for exploring and establishing new chemical transformations.

One area of development involves the use of amino acids as chiral auxiliaries to control the stereochemical outcome of reactions. While not directly involving this compound itself in all cases, the principles are broadly applicable. For instance, (S)-valine methyl ester has been evaluated as a chiral auxiliary, demonstrating the potential of amino acid-derived structures to induce diastereoselectivity in chemical reactions. researchgate.net

Moreover, the synthesis of derivatives of this compound often requires the development of new and efficient synthetic routes. The three-step synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid from 3-chlorobut-1-yne is an example of a concise and effective method for preparing a valuable synthetic intermediate. rsc.org

The development of synthetic methods often involves the use of specific reagents and catalysts to achieve high stereoselectivity and yield. For example, the asymmetric synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid utilized a chiral bislactim ether as an auxiliary to achieve a highly stereocontrolled synthesis without the need for optical resolution. tandfonline.com This approach showcases the innovation in synthetic strategies spurred by the pursuit of complex chiral molecules derived from amino acid scaffolds.

The following table summarizes some of the synthetic methodologies and key reagents associated with the use of this compound and related compounds.

| Methodology | Key Reagents/Auxiliaries | Application |

| Asymmetric Synthesis | Chiral bislactim ether | Stereocontrolled synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid tandfonline.com |

| Peptide Synthesis | Fmoc strategy | Incorporation of (2S,3S)-2-amino-3-methylpent-4-ynoic acid into a peptide chain rsc.org |

| Catalytic Deuteriation | Deuterium (B1214612) gas, catalyst | Preparation of isotopically labeled peptides rsc.org |

Future Directions and Emerging Research Avenues in 2 Amino 3 Methylpent 4 Enoic Acid Studies

Innovations in Asymmetric Synthesis of the Compound and its Advanced Analogues

The development of efficient and stereoselective synthetic routes to 2-Amino-3-methylpent-4-enoic acid and its derivatives is paramount for unlocking their full potential. Current research on similar β,γ-unsaturated amino acids suggests several promising avenues for innovation.

Future synthetic strategies will likely focus on catalytic asymmetric methods to control the two adjacent stereocenters. nih.gov Drawing parallels from the synthesis of other complex amino acids, approaches such as tandem alkylation/π-allylation of α-iminoesters could be adapted. acs.org This would involve a three-component coupling, offering a convergent and efficient route to the desired scaffold. Another promising direction is the use of phase-transfer catalysis, which has proven effective for the stereoselective synthesis of various α-amino acids. acs.org

The synthesis of advanced analogues of this compound could involve modifications to the vinyl group or the methyl-substituted backbone. For instance, the synthesis of analogues with different substitution patterns on the double bond could be achieved using methods similar to those for preparing (E)-2-amino-3-methylpent-3-enoic acid. rsc.org Furthermore, the development of photoredox-mediated C–O bond activation of aliphatic alcohols could provide a novel and atom-economical approach to a variety of functionalized unnatural amino acids, including analogues of the target compound. rsc.org

| Synthetic Strategy | Potential Advantages | Key Considerations | Relevant Analogues |

| Catalytic Asymmetric Tandem Reactions | High efficiency, convergence, stereocontrol. | Catalyst design, optimization of reaction conditions. | α-Allyl-α-aryl α-amino acids acs.org |

| Chiral Phase-Transfer Catalysis | Use of readily available catalysts, operational simplicity. | Catalyst loading, phase-transfer efficiency. | General α-amino acids acs.org |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Enzyme selection, substrate specificity. | Vinylglycine nih.gov |

| Photoredox Catalysis | Atom economy, use of light as a traceless reagent. | Photosensitizer selection, radical trapping efficiency. | General unnatural α-amino acids rsc.org |

Discovery of Undiscovered Natural Sources and Elucidation of Novel Biosynthetic Pathways

While this compound has not yet been reported as a widespread natural product, the existence of structurally related compounds in nature suggests that it may be an undiscovered metabolite. For instance, vinylglycine is a known natural product found in mushrooms, and its biosynthesis has been a subject of study. nih.gov The discovery of a biosynthetic pathway for a terminal alkyne-containing amino acid in Streptomyces cattleya highlights the diverse and often unexpected chemistry that can be found in microbial metabolic pathways. princeton.edu This pathway involves a unique sequence of halogenation, oxidative C-C bond cleavage, and triple bond formation. princeton.edu

Future research should focus on screening diverse natural sources, particularly microorganisms such as Streptomyces species, for the presence of this compound. nih.gov Modern analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in identifying and characterizing this compound from complex biological matrices.

Should a natural source be identified, the elucidation of its biosynthetic pathway will be a key research objective. This would likely involve genome mining to identify the responsible gene cluster and subsequent characterization of the enzymes involved. Based on the biosynthesis of other unsaturated amino acids, the pathway to this compound could involve novel enzymes with unique catalytic mechanisms, potentially including unusual desaturases, methyltransferases, or enzymes capable of radical-mediated transformations.

| Research Avenue | Methodology | Potential Outcomes | Related Findings |

| Natural Product Screening | Metabolomic analysis of microbial extracts (e.g., from Streptomyces). | Identification of this compound as a natural product. | Discovery of vinylglycine in mushrooms. nih.gov |

| Biosynthetic Pathway Elucidation | Genome mining, gene knockout studies, in vitro enzyme assays. | Understanding the enzymatic machinery for the synthesis of the compound. | Elucidation of the biosynthetic pathway for a terminal alkyne amino acid. princeton.edu |

Integration into Bioorthogonal Chemistry and Advanced Material Science Research

The terminal vinyl group of this compound makes it a highly attractive building block for bioorthogonal chemistry and materials science.

In bioorthogonal chemistry, the terminal alkene can serve as a versatile handle for a variety of selective chemical ligations within a biological setting. nih.gov One of the most promising applications is its use in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.gov This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for in vivo applications such as protein labeling, imaging, and tracking. The incorporation of this compound into proteins, either through chemical synthesis or by engineering the translational machinery, could enable the site-specific installation of this bioorthogonal handle. nih.gov Additionally, the alkene functionality could participate in other bioorthogonal reactions, such as photo-triggered cycloadditions. cam.ac.uk

In the realm of materials science, the incorporation of unsaturated amino acids like this compound into polymers can impart novel functionalities. These amino acids can be used as monomers for the synthesis of biodegradable poly(ester amides) (PEAs). iaea.org The vinyl groups within the polymer backbone would serve as sites for further chemical modification or for cross-linking, allowing for the tuning of the material's mechanical properties and degradation kinetics. This could lead to the development of advanced biomaterials for applications such as tissue engineering scaffolds, drug delivery vehicles, and absorbable surgical devices. iaea.orgmdpi.com

| Application Area | Specific Use | Key Advantages | Relevant Techniques |

| Bioorthogonal Chemistry | Protein labeling and imaging. | High reaction selectivity and kinetics of the terminal alkene. | Inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.gov |

| Material Science | Monomer for functional biodegradable polymers. | Tunable mechanical properties and degradation, sites for chemical modification. | Synthesis of poly(ester amides) with unsaturated backbones. iaea.org |

Q & A

Q. What mechanistic insights explain conflicting data on its role in metabolic pathways?

- Methodological Answer : Use isotopic tracing (¹³C-labeled compound) to track incorporation into metabolites via LC-MS. Compare flux analysis in wild-type vs. knockout cell lines (e.g., CRISPR-Cas9 editing of BCAT1/2). For contradictory in vitro vs. in vivo results, assess tissue-specific expression of transporters (e.g., SLC6A15) via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。